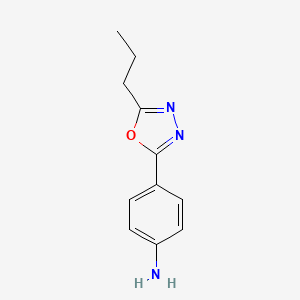

4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Vue d'ensemble

Description

4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors One common method includes the reaction of propylhydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with an aromatic nitrile to yield the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Types of Reactions:

Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

Reduction: Reduction of the oxadiazole ring can yield various derivatives with different electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitro-oxadiazole derivatives.

Reduction: Formation of amino-oxadiazole derivatives.

Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits a range of biological activities:

- Antimicrobial Activity: Studies have shown that derivatives of 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline demonstrate significant antibacterial effects against various pathogens. Its mechanism often involves interference with cellular processes critical for microbial survival .

| Activity Type | Target Pathogens/Cells | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive/Gram-negative bacteria | Inhibition of enzyme activity |

| Antifungal | Fungal pathogens | Disruption of cell membrane integrity |

| Anticancer | MCF-7 cell lines | Induction of apoptosis |

Materials Science

The compound is utilized in the development of advanced materials:

- Polymer Synthesis: Its ability to form stable heterocyclic structures makes it suitable for creating novel polymers and nanomaterials.

| Application Type | Material Type | Properties |

|---|---|---|

| Conductive Polymers | Organic light-emitting diodes (OLEDs) | Enhanced electron transfer |

| Nanomaterials | Scintillators | Improved luminescent properties |

Agricultural Chemistry

Research indicates potential applications as a pesticide or herbicide:

- Biological Activity Against Pests: The compound's biological properties suggest effectiveness against certain agricultural pests and weeds .

| Application Type | Target Organisms | Mechanism |

|---|---|---|

| Pesticide | Insect pests | Disruption of metabolic pathways |

| Herbicide | Weeds | Inhibition of growth |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antibacterial activity of various oxadiazole derivatives, including this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent. -

Material Development:

Research on the incorporation of this compound in polymer matrices demonstrated enhanced thermal stability and conductivity compared to conventional materials. This study highlights its applicability in electronic devices and sensors.

Mécanisme D'action

The mechanism of action of 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. This compound has been shown to inhibit enzymes such as topoisomerase and kinases, leading to antiproliferative effects in cancer cells. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

- 4-(1,3,4-Oxadiazol-2-yl)aniline

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline

- 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole

- 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-phenylamine

- 2-Butyl-5-(4-methylphenyl)-1,3,4-oxadiazole

- 3-(5-tert-butyl-1,3,4-oxadiazol-2-yl)aniline

Uniqueness: 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline stands out due to the propyl group on the oxadiazole ring, which influences its lipophilicity and electronic properties. This modification can enhance its interaction with biological targets and improve its pharmacokinetic profile compared to other similar compounds.

Activité Biologique

The compound 4-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with propyl hydrazine and carbonyl compounds. The resulting oxadiazole structure is characterized by its unique heterocyclic ring, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Notably, studies indicate that modifications in the oxadiazole structure can enhance antibacterial potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | MRSA, E. coli | |

| Similar Oxadiazoles | Antifungal | Candida spp. |

Anticancer Activity

Studies have indicated that oxadiazole derivatives can inhibit cancer cell proliferation. The antiproliferative effects are attributed to their ability to interfere with cellular signaling pathways involved in cancer progression:

- Mechanism : The compounds may act as inhibitors of enzymes like PI3K, which play a crucial role in tumor growth and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of 1,3,4-oxadiazoles has been explored in various studies:

- In Vivo Studies : Certain derivatives have shown promising results in reducing inflammation markers in animal models. This suggests a potential application in treating inflammatory diseases such as arthritis .

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of several oxadiazole derivatives against Clostridioides difficile and multidrug-resistant Enterococcus faecium. The results indicated that modifications to the oxadiazole structure could enhance antimicrobial activity while minimizing toxicity to beneficial gut microbiota .

- Anticancer Properties : In vitro assays demonstrated that specific oxadiazole derivatives significantly inhibited the growth of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Analyse Des Réactions Chimiques

Reactivity of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring exhibits electrophilic substitution and transition-metal-catalyzed coupling reactivity, as demonstrated in analogous systems .

Copper-Catalyzed Arylation

The oxadiazole ring undergoes regioselective C–H arylation at position 5 under copper catalysis. For example, coupling with aryl iodides in the presence of CuI/1,10-phenanthroline at 120°C introduces diverse aryl groups :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-5-propyl-1,3,4-oxadiazole | CuI, 1,10-phenanthroline, Cs₂CO₃, 120°C, 17 h | 2-(4-Fluorophenyl)-5-aryl derivatives | 78–87% |

Mechanistic Insight : The reaction proceeds via a single-electron transfer (SET) mechanism, facilitated by the electron-deficient nature of the oxadiazole ring .

Functionalization of the Aniline Group

The para-aminophenyl group participates in classical aromatic amine reactions, though direct experimental data for this compound remains limited.

Acylation and Diazotization

The amino group is expected to undergo:

-

Acylation with acetic anhydride to form N-acetyl derivatives.

-

Diazotization with NaNO₂/HCl, enabling Sandmeyer or Ullmann-type couplings .

Stability and Degradation Pathways

The 1,3,4-oxadiazole ring demonstrates thermal stability up to 150°C but undergoes hydrolysis under strong acidic or basic conditions .

| Condition | Observation | Reference |

|---|---|---|

| 1M HCl, reflux, 6 h | Partial ring opening to hydrazide derivatives | |

| 1M NaOH, reflux, 6 h | Complete decomposition |

Propriétés

IUPAC Name |

4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOCQPUKRGLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257605 | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227954-86-0 | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Propyl-1,3,4-oxadiazol-2-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.